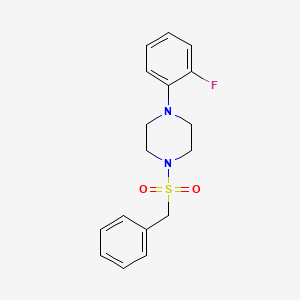![molecular formula C22H23NO3 B5719166 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, also known as HCEB, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of cannabimimetic compounds and is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). However, unlike THC, HCEB does not exhibit any psychoactive effects, making it a promising candidate for medical applications.
作用机制
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide exerts its effects by binding to and activating the cannabinoid receptor 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide leads to a reduction in inflammation and pain, as well as neuroprotection.
Biochemical and Physiological Effects
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide for lab experiments is its lack of psychoactive effects, which allows for the investigation of its therapeutic potential without the confounding effects of THC. However, 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. This can make it challenging to design experiments that accurately reflect its effects in vivo.
未来方向
There are several potential future directions for research on 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of cancer. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, more research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, which will be critical for designing effective experiments and determining its potential as a therapeutic agent.
合成方法
The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 1-hydroxycyclohexylacetylene to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)-4'-nitrobenzamide, which is subsequently reduced to 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide using palladium on carbon as a catalyst.
科学研究应用
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.
属性
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-20-11-9-19(10-12-20)23-21(24)18-7-5-17(6-8-18)13-16-22(25)14-3-2-4-15-22/h5-12,25H,2-4,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYRAHVTLIXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)


